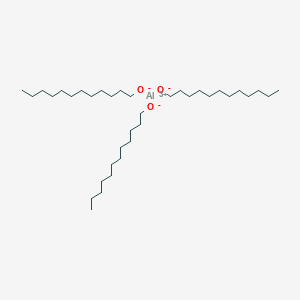
Dirhenium heptaselenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dirhenium heptaselenide is an inorganic compound composed of rhenium and selenium It belongs to the family of transition metal dichalcogenides, which are known for their unique layered structures and interesting electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhenium selenide can be synthesized through several methods, including chemical vapor deposition (CVD), hot-injection colloidal processes, and self-assembly techniques. One common method involves the reaction of rhenium trioxide (ReO3) with selenium (Se) at high temperatures. For instance, a mixture of argon and hydrogen gases is flown through a tube with ReO3 powder at the hot end (750°C) and selenium powder at the cold end (250°C), resulting in the formation of rhenium selenide .
Industrial Production Methods: Industrial production of rhenium selenide typically involves large-scale chemical vapor deposition techniques. These methods allow for the controlled growth of rhenium selenide layers on various substrates, making it suitable for applications in electronics and catalysis.
Analyse Des Réactions Chimiques
Types of Reactions: Rhenium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic structure of the compound.
Common Reagents and Conditions:
Oxidation: Rhenium selenide can be oxidized using strong oxidizing agents such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the replacement of selenium atoms with other chalcogens or halogens under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of rhenium selenide may produce rhenium oxides and selenium dioxide, while reduction may yield rhenium metal and selenium.
Applications De Recherche Scientifique
Rhenium selenide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which rhenium selenide exerts its effects is primarily related to its electronic structure and the presence of selenium vacancies. These vacancies can modulate the electronic properties of the compound, enhancing its catalytic activity and conductivity . In electrocatalytic applications, the active sites on the rhenium selenide surface facilitate the adsorption and reduction of hydrogen ions, leading to efficient hydrogen evolution .
Comparaison Avec Des Composés Similaires
Rhenium diselenide (ReSe2): Similar to rhenium selenide, rhenium diselenide is another transition metal dichalcogenide with a layered structure.
Rhenium disulfide (ReS2): This compound is also a transition metal dichalcogenide but contains sulfur instead of selenium.
Rhenium ditelluride (ReTe2): Rhenium ditelluride is another related compound with tellurium atoms.
Uniqueness of Rhenium Selenide: Rhenium selenide stands out due to its specific electronic structure, which can be modulated by selenium vacancies. This property makes it particularly effective in catalytic and electronic applications, where precise control over electronic properties is crucial .
Propriétés
Numéro CAS |
12397-16-9 |
|---|---|
Formule moléculaire |
Re2Se7-14 |
Poids moléculaire |
925.2 g/mol |
Nom IUPAC |
rhenium;selenium(2-) |
InChI |
InChI=1S/2Re.7Se/q;;7*-2 |
Clé InChI |
VIGSUGNAJZORCV-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |
SMILES canonique |
[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |
| 12397-16-9 | |
Synonymes |
dirhenium heptaselenide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)





]-](/img/structure/B81546.png)
